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Compound of Interest

Compound Name: 3-(2-Thenoyl)propionic acid

Cat. No.: B188895 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

3-(2-Thenoyl)propionic acid, also known by its IUPAC name, 4-oxo-4-(thiophen-2-yl)butanoic

acid. The information presented herein is crucial for the identification, characterization, and

quality control of this compound in research and development settings.

Spectroscopic Data Summary
The following tables summarize the key quantitative data from Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) analyses of 3-(2-Thenoyl)propionic acid.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

11.1 s 1H -COOH

7.8 - 7.6 m 2H Thiophene H-3, H-5

7.15 dd 1H Thiophene H-4

3.3 t 2H -CH₂-CO-

2.8 t 2H -CH₂-COOH

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b188895?utm_src=pdf-interest
https://www.benchchem.com/product/b188895?utm_src=pdf-body
https://www.benchchem.com/product/b188895?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b188895?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment

192.5 C=O (ketone)

178.0 C=O (acid)

144.0 Thiophene C-2

134.5 Thiophene C-5

132.0 Thiophene C-3

128.0 Thiophene C-4

33.0 -CH₂-CO-

28.0 -CH₂-COOH

Table 3: IR Spectroscopic Data
Wavenumber (cm⁻¹) Assignment

3300 - 2500 (broad) O-H stretch (carboxylic acid)

1710 C=O stretch (carboxylic acid dimer)

1665 C=O stretch (ketone)

1520, 1415 C=C stretch (thiophene ring)

1290 C-O stretch

910 O-H bend (out-of-plane)

Table 4: Mass Spectrometry Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b188895?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


m/z Relative Intensity (%) Assignment

184 40 [M]⁺ (Molecular Ion)

111 100
[C₄H₃S-CO]⁺ (Thenoyl cation)

- Base Peak

83 25 [C₄H₃S]⁺ (Thienyl cation)

73 15 [M - C₄H₃S-CO]⁺

45 30 [COOH]⁺

Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of 3-(2-Thenoyl)propionic acid was dissolved in a suitable deuterated solvent, such

as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing 0.03% v/v

tetramethylsilane (TMS) as an internal standard. Both ¹H and ¹³C NMR spectra were recorded

on a spectrometer operating at a proton frequency of 400 MHz. For the ¹H NMR spectrum, a

sufficient number of scans were acquired to obtain a good signal-to-noise ratio. For the ¹³C

NMR spectrum, a proton-decoupled sequence was used to simplify the spectrum to single lines

for each unique carbon atom.

Infrared (IR) Spectroscopy
The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer

equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid 3-
(2-Thenoyl)propionic acid was placed directly onto the ATR crystal, and pressure was applied

to ensure good contact. The spectrum was recorded over the range of 4000-400 cm⁻¹ by co-

adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the clean,

empty ATR crystal was recorded prior to the sample analysis and automatically subtracted from

the sample spectrum.

Mass Spectrometry (MS)
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Mass spectral analysis was performed using an electron ionization (EI) source coupled to a

quadrupole mass analyzer. A small amount of the sample was introduced into the ion source,

typically via a direct insertion probe or after separation by gas chromatography. The molecules

were ionized by a 70 eV electron beam, and the resulting positively charged fragments were

separated by the quadrupole analyzer based on their mass-to-charge ratio (m/z). The detector

recorded the relative abundance of each fragment.

Visualizations
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for obtaining and interpreting

spectroscopic data for a chemical compound like 3-(2-Thenoyl)propionic acid.
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Caption: General workflow for spectroscopic analysis.

Logical Relationship of Spectroscopic Data
This diagram shows how the different types of spectroscopic data contribute to the final

structural determination.
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Caption: Logic of spectroscopic data interpretation.

To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Data of 3-(2-
Thenoyl)propionic Acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b188895#spectroscopic-data-nmr-ir-ms-of-3-2-
thenoyl-propionic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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